molecular formula C21H30N4O3 B5561484 7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5561484
M. Wt: 386.5 g/mol
InChI Key: QLSFRYYCPUPTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23179083 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties. These derivatives showed promising anticonvulsant activity in the MES test, indicating their potential in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).

Serotonin Receptor Activity

Obniska et al. (2006) also synthesized derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, finding that these compounds had distinct affinities for serotonin 5-HT1A and 5-HT2A receptors. This suggests their potential use in treating disorders related to serotonin dysfunction (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).

Pharmacological Evaluation

A pharmacological evaluation of new arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione was conducted by Czopek et al. (2016). This study revealed significant affinity for serotonin and dopaminergic receptors, suggesting the potential of these compounds in neuropsychiatric treatment (Czopek et al., 2016).

Synthesis and Characterization

Ghochikyan et al. (2016) reported the efficient synthesis of triazole-containing spiro dilactones using 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones. This study is crucial for understanding the synthesis methods of these compounds (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Antimicrobial and Cytotoxic Potential

Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline and evaluated their antimicrobial and cytotoxic potential. This study indicates the potential of these compounds in developing new antimicrobial and anticancer drugs (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).

properties

IUPAC Name

7-[[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-23-8-10-24(11-9-23)12-13-28-18-5-3-2-4-17(18)15-25-7-6-21(16-25)14-19(26)22-20(21)27/h2-5H,6-16H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFRYYCPUPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2CN3CCC4(C3)CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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